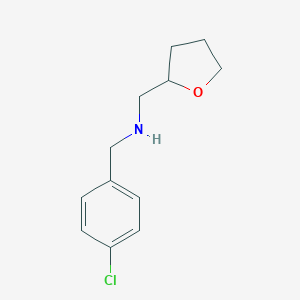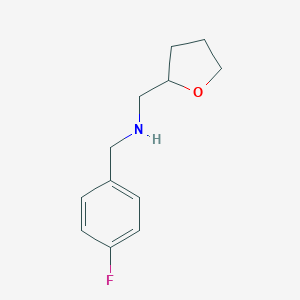
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide, also known as FNMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNMA belongs to the family of nitroaromatic compounds, which are known for their diverse biological and pharmacological activities.
作用机制
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are known to promote inflammation. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to inhibit the growth of various cancer cells and reduce the production of ROS in these cells.
实验室实验的优点和局限性
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential for use as a therapeutic agent.
未来方向
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide. One direction is the development of water-soluble derivatives of this compound that can be used in a wider range of experiments. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in human clinical trials. Additionally, the potential of this compound as a diagnostic tool for various diseases should be further explored. Finally, the development of more selective inhibitors of COX-2 and other enzymes targeted by this compound could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide involves the reaction of 2-fluoro-5-nitroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by recrystallization from a suitable solvent.
科学研究应用
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infectious diseases. This compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential as a diagnostic tool for various diseases.
属性
| 306325-54-2 | |
分子式 |
C14H11FN2O3 |
分子量 |
274.25 g/mol |
IUPAC 名称 |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11FN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18) |
InChI 键 |
NYWOKPIPFJKSFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
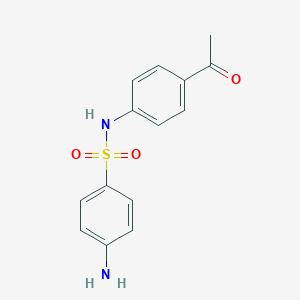
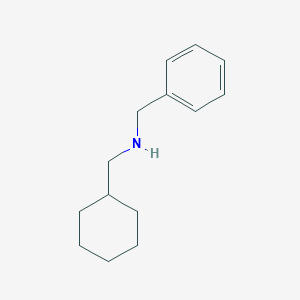

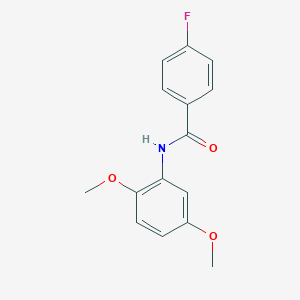
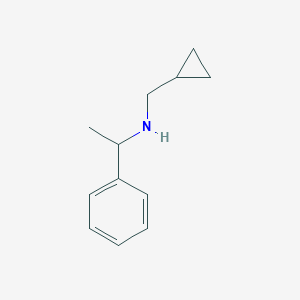
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)


